Cas no 18739-39-4 (ethyl 1,4-diazepane-1-carboxylate)

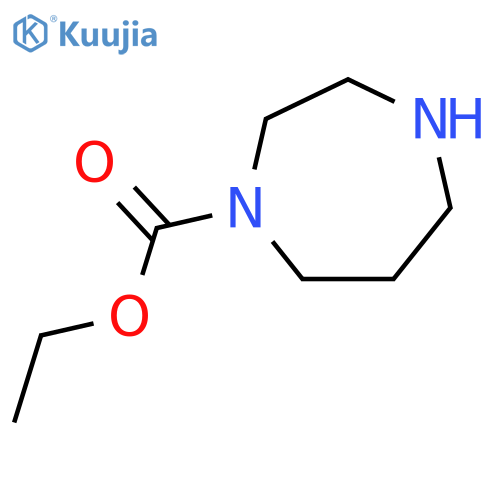

18739-39-4 structure

商品名:ethyl 1,4-diazepane-1-carboxylate

CAS番号:18739-39-4

MF:C8H16N2O2

メガワット:172.224842071533

MDL:MFCD09803416

CID:854956

ethyl 1,4-diazepane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 1,4-diazepane-1-carboxylate

- 1,4-Diaza-cycloheptan-1-carbonsaeureethylester

- 1-ethoxy

- 1-ethoxycarbonyl 4-(diphenylmethylidene)piperidine

- 1-ethoxycarbonyl-1,4-diazacycloheptane

- 4-Benzhydryliden-1-aethoxycarbonyl-piperidin

- 4-diphenylmethylene-1-piperidinecarboxylic acid ethyl ester

- ACMC-20m5fw

- AGN-PC-000GDT

- CTK0D9058

- ethyl 1-homopiperazinecarboxylate

- ethyl hexahydro-1H-1,4-diazepine-1-carboxylate

- SureCN4693977

- ethyl 1,4-diazepane-1-carboxylate

-

- MDL: MFCD09803416

- インチ: InChI=1S/C8H16N2O2/c1-2-12-8(11)10-6-3-4-9-5-7-10/h9H,2-7H2,1H3

- InChIKey: CYXOGUSFYRBSJU-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)N1CCCNCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

ethyl 1,4-diazepane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM284968-5g |

Ethyl 1,4-diazepane-1-carboxylate |

18739-39-4 | 95%+ | 5g |

$*** | 2023-03-31 | |

| TRC | E939905-5mg |

Ethyl 1,4-Diazepane-1-carboxylate |

18739-39-4 | 5mg |

$ 50.00 | 2022-06-05 | ||

| Enamine | EN300-61248-0.5g |

ethyl 1,4-diazepane-1-carboxylate |

18739-39-4 | 95.0% | 0.5g |

$50.0 | 2025-02-20 | |

| Enamine | EN300-61248-2.5g |

ethyl 1,4-diazepane-1-carboxylate |

18739-39-4 | 95.0% | 2.5g |

$143.0 | 2025-02-20 | |

| Enamine | EN300-61248-0.1g |

ethyl 1,4-diazepane-1-carboxylate |

18739-39-4 | 95.0% | 0.1g |

$23.0 | 2025-02-20 | |

| Enamine | EN300-61248-5.0g |

ethyl 1,4-diazepane-1-carboxylate |

18739-39-4 | 95.0% | 5.0g |

$265.0 | 2025-02-20 | |

| A2B Chem LLC | AE83276-10g |

Ethyl 1,4-diazepane-1-carboxylate |

18739-39-4 | 95% | 10g |

$551.00 | 2024-04-20 | |

| A2B Chem LLC | AE83276-1g |

Ethyl 1,4-diazepane-1-carboxylate |

18739-39-4 | 95% | 1g |

$104.00 | 2024-04-20 | |

| A2B Chem LLC | AE83276-50mg |

Ethyl 1,4-diazepane-1-carboxylate |

18739-39-4 | 95% | 50mg |

$55.00 | 2024-04-20 | |

| A2B Chem LLC | AE83276-2.5g |

Ethyl 1,4-diazepane-1-carboxylate |

18739-39-4 | 95% | 2.5g |

$186.00 | 2024-04-20 |

ethyl 1,4-diazepane-1-carboxylate 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

18739-39-4 (ethyl 1,4-diazepane-1-carboxylate) 関連製品

- 112275-50-0(Tert-butyl 1,4-diazepane-1-carboxylate)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18739-39-4)ethyl 1,4-diazepane-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):231.0